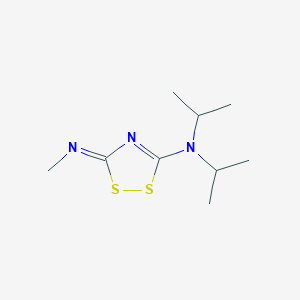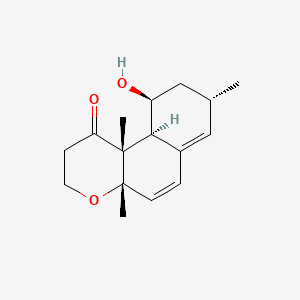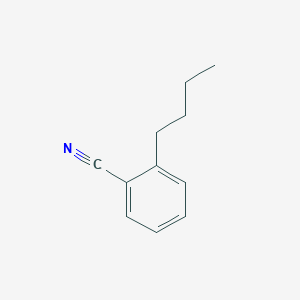
3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” is a complex organic compound that belongs to the class of dithiazoles. These compounds are characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom. The specific structure and substituents of this compound may impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” typically involves the formation of the dithiazole ring followed by the introduction of the amine and imine substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the N,N-bis(1-methylethyl) and methylimino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
“3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” may undergo various chemical reactions, including:
Oxidation: Conversion of the dithiazole ring to sulfoxides or sulfones.
Reduction: Reduction of the imine group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the dithiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Use as a catalyst or catalyst precursor in various organic reactions.
Ligand Design: Incorporation into ligand frameworks for coordination chemistry.
Biology
Biological Activity: Investigation of potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: Use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of “3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiazole ring and substituents may play a crucial role in binding to these targets and exerting the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-1,2,4-Dithiazol-5-amine: A simpler analog without the N,N-bis(1-methylethyl) and methylimino groups.
1,2,4-Thiadiazole Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The unique combination of the dithiazole ring with the N,N-bis(1-methylethyl) and methylimino groups may impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
58106-13-1 |
|---|---|
Formule moléculaire |
C9H17N3S2 |
Poids moléculaire |
231.4 g/mol |
Nom IUPAC |
5-methylimino-N,N-di(propan-2-yl)-1,2,4-dithiazol-3-amine |
InChI |
InChI=1S/C9H17N3S2/c1-6(2)12(7(3)4)9-11-8(10-5)13-14-9/h6-7H,1-5H3 |
Clé InChI |
XWFOXIGPORTBRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=NC(=NC)SS1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)

![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)




![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)

![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
